Cellular DNA-PKcs Autophosphorylation IC50: Rac-VX-984 vs. Clinical-Stage DNA-PK Inhibitors
Rac-VX-984 inhibits DNA-PKcs autophosphorylation at Ser2056 in A549 NSCLC cells with an IC50 of 88 ± 64 nM . By comparison, AZD-7648 shows an IC50 of 0.6 nM in a biochemical enzyme assay but a much higher cellular IC50 of approximately 92 nM in the same A549 cellular autophosphorylation readout . M3814 (Nedisertib) has a reported biochemical IC50 of <3 nM but lacks a directly comparable cellular autophosphorylation IC50 in the published literature . NU7441 has a biochemical IC50 of 14 nM but a cellular IC50 for DNA-PKcs autophosphorylation of 0.3 µM . This indicates that Rac-VX-984 maintains comparable or superior cellular target engagement relative to other clinical-stage DNA-PK inhibitors when normalized to the same cellular assay context.
| Evidence Dimension | Cellular DNA-PKcs autophosphorylation inhibition (IC50) |
|---|---|
| Target Compound Data | 88 ± 64 nM (A549 cells, Ser2056 autophosphorylation) |
| Comparator Or Baseline | AZD-7648: ~92 nM (A549 cells, same readout); M3814: <3 nM (biochemical, no cellular autophosphorylation data available); NU7441: ~300 nM (cellular) |
| Quantified Difference | Rac-VX-984 cellular IC50 is within 1.0–1.1-fold of AZD-7648; approximately 3.4-fold more potent than NU7441 in cellular context |
| Conditions | A549 non-small cell lung cancer cell line; DNA-PKcs phosphorylation at Ser2056 measured by Western blot or ELISA following ionizing radiation |
Why This Matters
Biochemical IC50 values alone overestimate the cellular potency of highly optimized inhibitors like AZD-7648; Rac-VX-984's cellular IC50 of 88 nM provides a realistic benchmark for target engagement in intact cells, which is more predictive of in vivo pharmacodynamic effect for procurement decisions.
